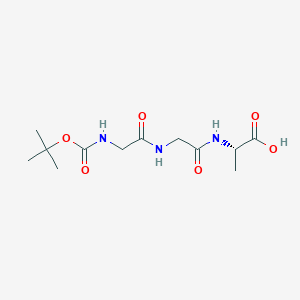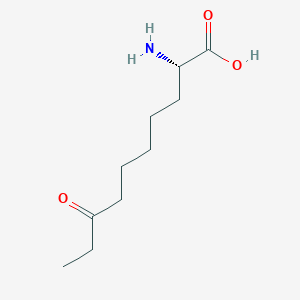![molecular formula C16H20O4 B14237896 Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate CAS No. 221208-74-8](/img/structure/B14237896.png)
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes a benzoate core substituted with two but-3-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active benzoate moiety, which can then participate in further biochemical reactions. The double bonds in the but-3-en-1-yl groups can also interact with biological molecules, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Similar structure but with benzyloxy groups instead of but-3-en-1-yl groups.
But-3-en-1-yl benzoate: Contains a single but-3-en-1-yl group attached to the benzoate core.
Uniqueness
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is unique due to the presence of two but-3-en-1-yl groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
221208-74-8 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
methyl 3,5-bis(but-3-enoxy)benzoate |
InChI |
InChI=1S/C16H20O4/c1-4-6-8-19-14-10-13(16(17)18-3)11-15(12-14)20-9-7-5-2/h4-5,10-12H,1-2,6-9H2,3H3 |
Clé InChI |
XORQFSNTWHODBX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OCCC=C)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


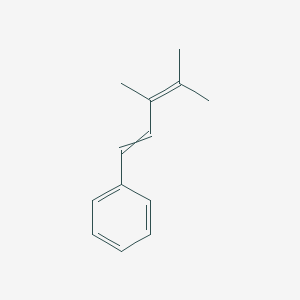
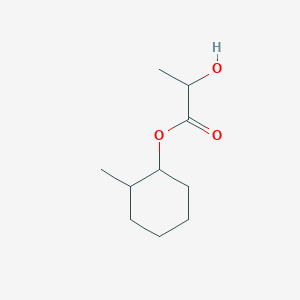

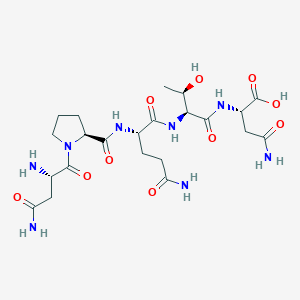
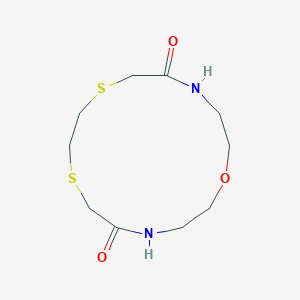
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

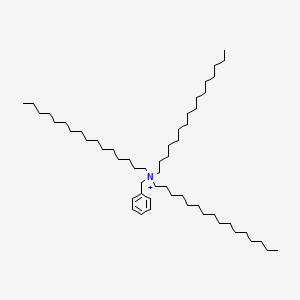
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
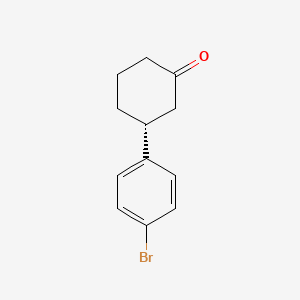
![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
